molecular formula C6H9ClN2S B6283808 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride CAS No. 2361634-82-2

1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride

Cat. No. B6283808
CAS RN: 2361634-82-2
M. Wt: 176.7
InChI Key:
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Description

The compound “1H,4H,5H,6H-cyclopenta[c]pyrazole” is a type of cyclopenta pyrazole . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The cyclopenta[c]pyrazole core is a common motif in many biologically active compounds and pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions of “1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride” would depend on the specific conditions and reagents used. Typically, thiol groups can undergo oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride” would depend on its specific molecular structure. For example, similar compounds like “1H,4H,5H,6H-Cyclopenta[c]pyrazole-3-carboxamide” have a boiling point of 215-217°C .

Safety and Hazards

The safety and hazards associated with “1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride” would depend on its specific properties. For instance, “1H,4H,5H,6H-Cyclopenta[c]pyrazole-3-carboxamide” has hazard statements H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride” would likely involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals or materials .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride involves the reaction of 1H-pyrazole-3-thiol with cyclopentadiene in the presence of a Lewis acid catalyst, followed by chlorination and hydrochloride salt formation.", "Starting Materials": ["1H-pyrazole-3-thiol", "cyclopentadiene", "Lewis acid catalyst", "chlorine gas", "hydrochloric acid"], "Reaction": ["Step 1: React 1H-pyrazole-3-thiol with cyclopentadiene in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol.", "Step 2: Chlorinate the 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol using chlorine gas to form the corresponding chlorinated product.", "Step 3: React the chlorinated product with hydrochloric acid to form 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride."] }

CAS RN

2361634-82-2

Product Name

1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride

Molecular Formula

C6H9ClN2S

Molecular Weight

176.7

Purity

85

Origin of Product

United States

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